

# In Vivo Conversion of IMMH-010 Maleate to YPD-29B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Immh-010 maleate |           |
| Cat. No.:            | B15610061        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo conversion of **IMMH-010** maleate to its active metabolite, YPD-29B. IMMH-010 is a prodrug developed to enhance the druggability of YPD-29B, a potent small molecule inhibitor of the Programmed Cell Death-Ligand 1 (PD-L1).[1][2][3] This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the metabolic pathway, experimental workflow, and the compound's mechanism of action.

#### Introduction

**IMMH-010 maleate** is an ester prodrug designed for oral administration, which is rapidly and extensively converted in vivo to YPD-29B.[4][5][6] YPD-29B functions as a novel inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[2][7] Unlike monoclonal antibody-based PD-L1 inhibitors, YPD-29B is a small molecule that can be administered orally.[5][8] The conversion of IMMH-010 to YPD-29B is a critical step for its therapeutic activity.

# Quantitative Analysis of In Vivo Conversion and Pharmacokinetics

Preclinical studies in various animal models have demonstrated the efficient conversion of IMMH-010 to YPD-29B. The following tables summarize the key pharmacokinetic parameters.



Table 1: Pharmacokinetic Parameters of IMMH-010 and YPD-29B in Rat Plasma Following a Single Oral

Administration of IMMH-010 Maleate.[4]

| Dose of<br>IMMH-010<br>Maleate | Analyte    | Cmax<br>(ng/mL) | Tmax (h)    | AUC (0-t)<br>(ng·h/mL) | t1/2β (h)   |
|--------------------------------|------------|-----------------|-------------|------------------------|-------------|
| 10 mg/kg                       | IMMH-010   | 18.3 ± 7.2      | 0.5         | 30.5 ± 11.2            | 1.57 ± 0.43 |
| YPD-29B                        | 204 ± 45   | 1.0             | 338 ± 89    | 2.15 ± 0.38            |             |
| 30 mg/kg                       | IMMH-010   | 60.1 ± 15.2     | 0.5         | 102 ± 25               | 1.89 ± 0.51 |
| YPD-29B                        | 625 ± 135  | 1.0             | 1370 ± 310  | 2.87 ± 0.66            |             |
| 100 mg/kg                      | IMMH-010   | 215 ± 58        | 0.5         | 389 ± 98               | 2.33 ± 0.59 |
| YPD-29B                        | 2180 ± 450 | 1.0             | 4850 ± 1120 | 3.65 ± 0.78            |             |

Data are presented as mean  $\pm$  SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2 $\beta$ : Elimination half-life.

Table 2: Pharmacokinetic Parameters of YPD-29B in Plasma and Tumor Tissue of Xenograft Mice Following Repeated Oral Administration of IMMH-010 Maleate (5 mg/kg).[1]



| Xenograft<br>Model   | Tissue | Cmax<br>(ng/mL) | Tmax (min) | AUC<br>(ng·h/mL) | t1/2β (h) |
|----------------------|--------|-----------------|------------|------------------|-----------|
| B16F10<br>Melanoma   | Plasma | 42.65           | 15         | 69.9             | 1.61      |
| Tumor                | -      | 15-60           | -          | 12.37            |           |
| MC38 Colon<br>Cancer | Plasma | 64.43           | 15         | -                | 1.76      |
| Tumor                | -      | 15-60           | -          | 44.99            |           |

Data are expressed as mean (n=4).

Table 3: Excretion of IMMH-010 and YPD-29B in Rats within 72 Hours Following a Single Oral Administration

of IMMH-010 Maleate (10 mg/kg).[4]

| Excretion Route | Analyte  | Percentage of Administered Dose (%) |
|-----------------|----------|-------------------------------------|
| Urine           | IMMH-010 | Not Detected                        |
| YPD-29B         | 1.17     |                                     |
| Feces           | IMMH-010 | 7.99                                |
| YPD-29B         | 19.65    |                                     |
| Total Recovery  | 28.81    | _                                   |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature regarding the in vivo conversion of **IMMH-010 maleate** to YPD-29B.

# **Animal Models and Drug Administration**



- Animals: Sprague-Dawley rats (female, 200 ± 20 g) and C57BL/6 mice for xenograft models were used.[5][9] Animals were housed in standard environmental conditions.
- Drug Formulation: **IMMH-010 maleate** was suspended in 0.5% sodium carboxymethyl cellulose for oral gavage (i.g.) administration.[1][5]
- Administration: For pharmacokinetic studies in rats, single doses of 10, 30, and 100 mg/kg of IMMH-010 maleate were administered orally.[4] For efficacy studies in mice, a dose of 5 mg/kg was administered orally for 19 days.[1]

## **Sample Collection**

- Blood/Plasma: Serial blood samples were collected from the tail vein at specified time points into tubes containing an anticoagulant (e.g., heparin sodium) and an esterase inhibitor (e.g., 500 mM NaF).[1][4] Plasma was separated by centrifugation.
- Tissues: For tissue distribution studies, animals were euthanized at various time points after drug administration. Tissues of interest (e.g., tumor, liver, lymph nodes, kidney, lung) were collected, rinsed, blotted dry, and weighed.[4][8] Tissue samples were homogenized with saline.[1]
- Urine and Feces: For excretion studies, rats were housed in metabolic cages to allow for the separate collection of urine and feces over a 72-hour period.[4][5]

## **Bioanalytical Method: LC-MS/MS**

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of IMMH-010 and YPD-29B in biological matrices.[4][8]

- Sample Preparation: Protein precipitation was typically used to extract the analytes from plasma and tissue homogenates. This involved adding a solvent like acetonitrile to the samples, followed by vortexing and centrifugation.[1]
- Chromatography: Chromatographic separation was achieved on a C18 column with a gradient mobile phase consisting of an aqueous solution with an additive (e.g., ammonium acetate) and an organic solvent (e.g., methanol).



 Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with polarity switching was used for detection and quantification.
 Specific precursor-to-product ion transitions for IMMH-010 and YPD-29B were monitored.[4]
 [6]

# Visualizations: Pathways and Workflows In Vivo Conversion and Mechanism of Action

The following diagram illustrates the conversion of IMMH-010 to YPD-29B and the subsequent mechanism of action of YPD-29B.





Click to download full resolution via product page

Caption: In vivo conversion of IMMH-010 to YPD-29B and its mechanism of action.



# **Experimental Workflow for Pharmacokinetic Studies**

This diagram outlines the typical workflow for conducting in vivo pharmacokinetic studies of IMMH-010.





Click to download full resolution via product page

Caption: Workflow for in vivo pharmacokinetic analysis of IMMH-010.

### **Logical Relationship of the Prodrug Conversion**

The following diagram illustrates the logical relationship between the prodrug and its active form.



Click to download full resolution via product page

Caption: Logical flow from prodrug administration to pharmacological effect.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug | MDPI [mdpi.com]
- To cite this document: BenchChem. [In Vivo Conversion of IMMH-010 Maleate to YPD-29B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610061#in-vivo-conversion-of-immh-010-maleate-to-ypd-29b]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com